2,6-Dimethylhepta-1,3,6-triene

Reaction kinetics Triene isomerization Physical organic chemistry

2,6-Dimethylhepta-1,3,6-triene (CAS 19549-86-1) is a nine-carbon acyclic hydrocarbon featuring three double bonds at the 1, 3, and 6 positions. This arrangement results in a cross-conjugated system, distinguishing it from fully conjugated triene isomers.

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
CAS No. 19549-86-1
Cat. No. B15354306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylhepta-1,3,6-triene
CAS19549-86-1
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESCC(=C)CC=CC(=C)C
InChIInChI=1S/C9H14/c1-8(2)6-5-7-9(3)4/h5-6H,1,3,7H2,2,4H3
InChIKeyBEVRACFYDJMTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylhepta-1,3,6-triene (CAS 19549-86-1): A Non-Conjugated Triene Hydrocarbon for Chemical Research


2,6-Dimethylhepta-1,3,6-triene (CAS 19549-86-1) is a nine-carbon acyclic hydrocarbon featuring three double bonds at the 1, 3, and 6 positions [1]. This arrangement results in a cross-conjugated system, distinguishing it from fully conjugated triene isomers. It is a neutral, hydrophobic compound (XLogP3-AA: 4) with a molecular weight of 122.21 g/mol [1]. The compound is found in nature as a constituent of some essential oils, where it can act as a fumigant toxin [2].

Why 2,6-Dimethylhepta-1,3,6-triene Cannot Be Replaced by Other In-Class Trienes


Simple substitution of 2,6-dimethylhepta-1,3,6-triene with other dimethyl-heptatriene isomers can lead to vastly different experimental outcomes. The compound's distinctive 1,3,6-double bond pattern creates a cross-conjugated system, which is thermodynamically less stable than its fully conjugated 1,3,5-isomer [1]. This structural difference directly dictates its chemical fate: under thermal or NO-catalyzed conditions, the 1,3,6-triene undergoes a specific isomerization to the 1,3,5-triene followed by cyclization, a reaction pathway not available to the conjugated isomer [1]. Using the incorrect isomer would fundamentally alter the reactivity, product distribution, and kinetic profile of any synthetic or mechanistic study.

Quantitative Differentiation of 2,6-Dimethylhepta-1,3,6-triene from Closest Analogs


Thermal Isomerization Kinetics: 1,3,6-Triene vs. 1,3,5-Triene Reactivity

The 2,6-Dimethylhepta-1,3,6-triene isomer (cross-conjugated) undergoes a gas-phase isomerization to the fully conjugated 2,6-Dimethylhepta-1,3,5-triene with a well-defined Arrhenius rate constant. This transformation is the critical first step preceding cyclization to trimethylcyclohexadienes [1]. The kinetic data quantifies a reactivity profile unique to the 1,3,6-triene, as the 1,3,5-triene cannot undergo this specific unimolecular rearrangement. The reported overall rate constant log k (1/mole-s) = (7.78 ± 0.14) − (25340 ± 350)/2.303RT(°K) provides a quantitative benchmark for predicting the compound's behavior under thermal stress, which is essential for planning high-temperature reactions or storage conditions [1].

Reaction kinetics Triene isomerization Physical organic chemistry

Predicted Physicochemical Properties: Boiling Point and Refractive Index Differentiation

Computational models provide a clear distinction in key physical properties between the 2,6-Dimethylhepta-1,3,6-triene and its isomers. While experimental data is sparse, predicted ACD/Labs Percepta data offer a baseline for differentiation in procurement specifications, particularly for isomers that are challenging to separate analytically . The predicted boiling point and refractive index serve as initial quality control parameters when ordering this specific compound.

Physicochemical properties Triene isomer Analytical chemistry

Distinctive Biological Activity Profile as a Major Essential Oil Constituent

In a study of Artemisia herba-alba essential oil, 2,6-Dimethylhepta-1,3,6-triene was identified as a principal component (26.71%), and the whole oil exhibited potent larvicidal activity [1]. This establishes the compound's presence in a bioactive mixture with an LC50 value of 13.49 µl L-1 air at 24 h. While this is a mixture effect, it highlights a significant difference from its isomer, 2,6-dimethylhepta-1,3,5-triene, which is not typically reported as a major component in bio-active essential oils. This suggests a different biosynthetic pathway and, potentially, a different target interaction profile.

Essential oil Insecticide Botanical compound

Optimal Procurement Scenarios for 2,6-Dimethylhepta-1,3,6-triene


Mechanistic Studies of Triene Isomerization and Cyclization

This compound is the direct precursor for studying the gas-phase thermal and catalytic isomerization of non-conjugated to conjugated trienes. The established Arrhenius kinetics provide a quantitative foundation for any research involving thermal rearrangements of cross-conjugated systems, where the kinetic data of the 1,3,6-isomer is the specific benchmark [1]. Procuring this exact isomer is essential for experimental reproducibility.

Synthesis of Specific Cyclohexadiene Derivatives via Rearrangement

The thermal or NO-catalyzed rearrangement of 2,6-Dimethylhepta-1,3,6-triene does not simply produce the 1,3,5-isomer but leads directly to 1,5,5- and 2,6,6-trimethyl-1,3-cyclohexadienes [1]. This provides a short synthetic pathway to these specific cyclic products. Substituting the 1,3,5-isomer would not yield the same products under the same conditions, making the procurement of the 1,3,6-triene mandatory for this synthetic route.

Development of Botanical Insecticide Formulations

For research into natural product chemistry and the development of biopesticides, this compound serves as a key analytical standard and a major component of bioactive Artemisia herba-alba essential oil [1]. The LC50 value of the oil (13.49 µl L-1 air) is linked to its composition, which is dominated by this specific triene. Replacing it with an isomer would compromise the toxicological profile and disrupt the development of standardized botanical insecticide products.

Preparation of High-Purity Isomer Standards for Analytical Methods

The isomeric purity of 2,6-dimethylhepta-1,3,6-triene is critical for GC-MS and other analytical methods. Its predicted index of refraction and boiling point serve as initial quality control checkpoints . Accurate identification in complex natural product mixtures, such as essential oils, requires a pure standard of this specific isomer to avoid misidentification with the more common 1,3,5-isomer or other C9H14 hydrocarbons.

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